molecular formula C10H12INO2 B8172301 4-Iodo-3-methoxy-N,N-dimethylbenzamide

4-Iodo-3-methoxy-N,N-dimethylbenzamide

Cat. No.: B8172301
M. Wt: 305.11 g/mol
InChI Key: HPPQPYLBFMMLHE-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is characterized by the presence of an iodine atom at the 4-position, a methoxy group at the 3-position, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methoxy-N,N-dimethylbenzamide typically involves the iodination of 3-methoxy-N,N-dimethylbenzamide. The process can be carried out using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 4-Iodo-3-methoxy-N,N-dimethylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed:

    Substitution: Formation of 4-substituted-3-methoxy-N,N-dimethylbenzamides.

    Oxidation: Formation of 3-methoxy-4-iodobenzaldehyde or 3-methoxy-4-iodobenzoic acid.

    Reduction: Formation of 3-methoxy-4-iodobenzylamine.

Scientific Research Applications

Chemistry: 4-Iodo-3-methoxy-N,N-dimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study the effects of iodine substitution on biological activity. It can also be used in the synthesis of biologically active molecules for drug discovery.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The compound’s structure can be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The iodine atom can enhance the compound’s binding affinity to its target, while the methoxy and dimethylbenzamide groups can modulate its pharmacokinetic properties. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-Iodo-N,N-dimethylbenzamide
  • 3-Methoxy-N,N-dimethylbenzamide
  • 4-Bromo-3-methoxy-N,N-dimethylbenzamide

Comparison: 4-Iodo-3-methoxy-N,N-dimethylbenzamide is unique due to the presence of both iodine and methoxy groups on the benzamide ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, the iodine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methoxy group can also affect the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

4-iodo-3-methoxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPQPYLBFMMLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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